3-Hydroxypiperidine-3-carbonitrile
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Overview
Description
3-Hydroxypiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The hydroxyl group at the third position and the nitrile group at the same position make this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypiperidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst. This reaction typically requires high pressure and temperature conditions to achieve the desired product .
Another method involves the use of biocatalysts. For example, the biocatalytic reduction of 3-cyanopyridine using a thermostable aldo-keto reductase enzyme has been reported. This method offers high enantioselectivity and efficiency under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-piperidone derivatives.
Reduction: Formation of 3-aminopiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Hydroxypiperidine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxypiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
3-Cyanopyridine: Lacks the hydroxyl group, limiting its applications in biological systems.
3-Aminopiperidine: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
3-Hydroxypiperidine-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups at the same position. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-hydroxypiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWXVHZADXTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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